2-(1,3-Thiazol-2-yl)phenol

Overview

Description

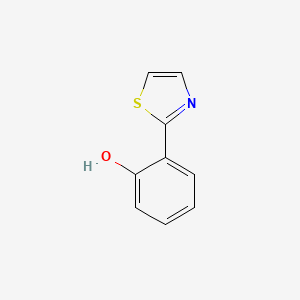

2-(1,3-Thiazol-2-yl)phenol is a heterocyclic compound that features a thiazole ring fused to a phenol group. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-2-yl)phenol typically involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring . Another method involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions can occur at the phenol ring, while nucleophilic substitution can take place at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted phenol and thiazole derivatives.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole-based compounds have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and glioblastoma. These compounds often induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. Research indicates that 2-(1,3-thiazol-2-yl)phenol can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

- Acetylcholinesterase Inhibition : Given its structural attributes, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with a thiazole moiety have shown promising inhibitory activity against AChE, which could lead to potential treatments for cognitive decline associated with neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phenolic compounds with thiazole derivatives through various organic synthesis methods. The following table summarizes some synthetic routes and derivatives:

Case Studies

Several case studies illustrate the applications of this compound in research:

- Anticancer Studies : A study demonstrated that a series of synthesized thiazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism of action was linked to the inhibition of histone acetylase activity, leading to altered gene expression related to cell proliferation .

- Neuroprotective Effects : In another investigation focused on Alzheimer's disease models, thiazole-containing compounds showed significant AChE inhibition (IC50 = 2.7 µM), indicating their potential as therapeutic agents for cognitive disorders. Molecular docking studies provided insights into their binding interactions at the active site of AChE .

- Antimicrobial Efficacy : A series of thiazole derivatives were tested against multiple bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. The structure-activity relationship (SAR) analysis suggested that modifications on the thiazole ring significantly influenced antimicrobial potency .

Mechanism of Action

The biological activity of 2-(1,3-Thiazol-2-yl)phenol is primarily due to its ability to interact with various molecular targets. The thiazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This compound can inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-(1,3-Benzothiazol-2-yl)phenol

- 2-(1,3-Oxazol-2-yl)phenol

- 2-(1,3-Imidazol-2-yl)phenol

Uniqueness

2-(1,3-Thiazol-2-yl)phenol is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a versatile compound in various applications .

Biological Activity

2-(1,3-Thiazol-2-yl)phenol, also known as thiazolyl phenol, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, anticancer, and other therapeutic potentials supported by various studies.

Molecular Formula : C10H9N2OS

CAS Number : 83053-38-7

The structure of this compound consists of a thiazole ring attached to a phenolic moiety. This configuration is pivotal for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In a study assessing various thiazole derivatives, compounds similar to this compound showed substantial inhibition against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Antioxidant Activity

The compound has also demonstrated antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. Studies have employed various assays such as DPPH and ABTS to evaluate the free radical scavenging ability of this compound. The results indicate that it effectively reduces oxidative damage by neutralizing free radicals .

Anticancer Properties

Recent investigations into the anticancer potential of thiazole derivatives have highlighted the efficacy of compounds like this compound against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| MDA-MB-231 | 12.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Acetylcholinesterase Inhibition : Compounds containing thiazole rings have shown promise as acetylcholinesterase inhibitors, which is particularly relevant in the context of Alzheimer's disease treatment .

- Tyrosinase Inhibition : The compound acts on tyrosinase, an enzyme involved in melanin biosynthesis, thereby potentially serving as a skin-whitening agent by reducing melanin production.

Case Studies

A notable case study involved the synthesis and evaluation of thiazole derivatives where this compound was included in a series aimed at enhancing anticancer activity. The study concluded that structural modifications could significantly improve efficacy against cancer cells while minimizing cytotoxic effects on normal cells .

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGPRZMQSREDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83053-38-7 | |

| Record name | 2-(1,3-thiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.